2-(2-Methoxyphenyl)propan-2-amine hydrochloride
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Overview
Description
2-(2-Methoxyphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C10H16ClNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propan-2-amine moiety.
Mechanism of Action
Target of Action
It is known that similar compounds often interact with neurotransmitter systems, particularly the serotonin system .
Mode of Action
Compounds of similar structure have been known to act as potent and selective serotonin releasing agents . They may bind to alpha receptors to mediate these effects .
Biochemical Pathways
Given its potential interaction with the serotonin system, it may influence pathways related to mood regulation, sleep, and other cognitive functions .
Result of Action
If it acts as a serotonin releasing agent, it could potentially influence neuronal signaling and synaptic plasticity .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can act as a chemoselective reagent for an amine protection/deprotection sequence . This suggests that 2-(2-Methoxyphenyl)propan-2-amine hydrochloride could potentially interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
Similar compounds have been shown to act as a chemoselective reagent in amine protection/deprotection sequences . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Similar compounds have been shown to participate in various metabolic pathways, suggesting that this compound could potentially interact with enzymes or cofactors and affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride typically involves the reaction of 2-methoxybenzaldehyde with nitroethane to form 2-(2-methoxyphenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 2-(2-methoxyphenyl)propan-2-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
2-(2-Methoxyphenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenyl)propan-2-amine hydrochloride
- 2-(4-Methoxyphenyl)propan-2-amine hydrochloride
- 2-(2-Methoxyphenyl)ethanamine hydrochloride
Uniqueness
2-(2-Methoxyphenyl)propan-2-amine hydrochloride is unique due to the specific position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, the compound may exhibit different pharmacological properties and interactions with biological targets.
Properties
IUPAC Name |
2-(2-methoxyphenyl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,11)8-6-4-5-7-9(8)12-3;/h4-7H,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQHTXFCLGHENC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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